4-(2-Bromoethyl)benzenesulfonic Acid

描述

Chemical Structure and Properties

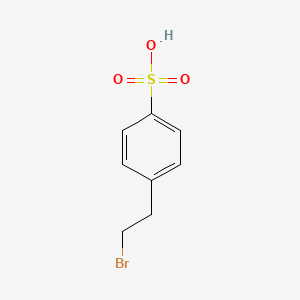

4-(2-Bromoethyl)benzenesulfonic acid (CAS: 54322-31-5) is a benzenesulfonic acid derivative featuring a bromoethyl (–CH₂CH₂Br) substituent at the para position. The sulfonic acid group (–SO₃H) confers high water solubility and acidity (pKa ~1–2), while the bromoethyl group serves as a reactive site for alkylation or nucleophilic substitution reactions .

Synthesis and Applications The compound is synthesized via reactions such as the alkylation of 2-thioadenosine derivatives under basic conditions (NaOH/H₂O), forming adenosine A2A receptor agonists for inflammatory bowel disease treatment . Its bromoethyl group facilitates covalent bonding with nucleophiles (e.g., thiols or amines), making it valuable in medicinal chemistry and polymer science.

属性

IUPAC Name |

4-(2-bromoethyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPCDXSRXPQUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068945 | |

| Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54322-31-5 | |

| Record name | 4-(2-Bromoethyl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54322-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054322315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(2-bromoethyl)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination of 4-(2-Ethyl)benzenesulfonic Acid or Analogues

One common approach is the bromination of a 2-ethyl side chain attached to the benzenesulfonic acid. This involves converting the ethyl substituent into a 2-bromoethyl group via radical or electrophilic bromination.

- Reaction Conditions: Radical bromination using bromine or N-bromosuccinimide (NBS) in the presence of initiators such as azobisisobutyronitrile (AIBN) or light.

- Solvents: Typically carried out in inert solvents like carbon tetrachloride or dichloromethane.

- Temperature: Controlled around room temperature to 80°C to optimize yield and minimize side reactions.

This method leverages the selectivity of radical bromination to introduce the bromine at the terminal position of the ethyl side chain.

Alkylation of 4-Bromomethylbenzenesulfonic Acid

A closely related compound, 4-(bromomethyl)benzenesulfonic acid, can be used as a precursor. The synthesis of this compound is well documented and involves hydrolysis of 4-(bromomethyl)benzenesulfonyl chloride.

- Procedure:

- 4-(Bromomethyl)benzenesulfonyl chloride is reacted with aqueous hydrochloric acid in 1,4-dioxane at 40°C for 4 hours.

- The reaction mixture is then purified by crystallization from chloroform.

- Yield: Approximately 48% yield reported.

- Characterization: Confirmed by ^1H NMR (400 MHz, DMSO-d6) with characteristic aromatic and bromomethyl signals.

This intermediate can be further elaborated to the 2-bromoethyl derivative by nucleophilic substitution or chain extension reactions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-(Bromomethyl)benzenesulfonyl chloride + 10% HCl in 1,4-dioxane at 40°C, 4 h | Formation of 4-(bromomethyl)benzenesulfonic acid (48% yield) |

Synthesis of the 2-Bromoethyl Side Chain via (2-Bromoethyl)benzene Intermediate

The 2-bromoethyl moiety can be introduced using (2-bromoethyl)benzene as a building block:

Synthesis of (2-Bromoethyl)benzene:

- Prepared by anti-Markovnikov addition of hydrogen bromide to styrene.

- Catalyzed by azobisisobutyronitrile (AIBN) in n-heptane solvent at 80-90°C for 4 hours.

- High yield (~95%) reported.

-

- The (2-bromoethyl)benzene intermediate can be functionalized to introduce the sulfonic acid group at the para position via sulfonation reactions or used as a precursor for further substitution reactions to yield this compound.

| Parameter | Details |

|---|---|

| Catalyst | Azobisisobutyronitrile (AIBN) |

| Solvent | n-Heptane |

| Temperature | 80-90°C |

| Reaction Time | 4 hours |

| Yield | 95% |

Stock Solution Preparation and Solubility

For experimental and application purposes, preparing stock solutions of this compound requires consideration of its solubility:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume | 3.77 mL | 18.86 mL | 37.72 mL |

| 5 mM Solution Volume | 0.75 mL | 3.77 mL | 7.54 mL |

| 10 mM Solution Volume | 0.38 mL | 1.89 mL | 3.77 mL |

- Solvents: DMSO is commonly used to prepare master stock solutions due to its high solubility for this compound.

- Formulation: For in vivo applications, DMSO stock solutions can be diluted with co-solvents such as PEG300, Tween 80, corn oil, or water, ensuring clarity at each step through vortexing or ultrasound treatment.

Analytical and Purification Techniques

- Chromatography: Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is effective for separation and purity analysis of this compound.

- Mass Spectrometry: For MS-compatible applications, phosphoric acid in the mobile phase is replaced with formic acid.

- Purification: Crystallization from solvents like chloroform is used to purify intermediates and final products.

Summary Table of Preparation Routes

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 4-(2-ethyl)benzenesulfonic acid | NBS or Br2, AIBN, CCl4 or CH2Cl2, RT-80°C | Variable | Radical bromination to bromoethyl |

| Hydrolysis of 4-(bromomethyl)benzenesulfonyl chloride | 10% HCl, 1,4-dioxane, 40°C, 4 h | 48 | Intermediate for further elaboration |

| (2-Bromoethyl)benzene synthesis | HBr addition to styrene, AIBN catalyst, n-heptane, 80-90°C, 4 h | 95 | Precursor for sulfonation or substitution |

Research Findings and Optimization

- Reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time critically influence the yield and purity of this compound.

- The use of radical initiators like azobisisobutyronitrile improves bromination efficiency.

- Solvent systems and purification protocols are optimized to ensure high purity suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

4-(2-Bromoethyl)benzenesulfonic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: Reduction can lead to the formation of ethylbenzenesulfonic acid.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium hydroxide under reflux conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

Substitution: Formation of various substituted benzenesulfonic acids.

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of ethylbenzenesulfonic acid.

科学研究应用

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

One significant application of 4-(2-bromoethyl)benzenesulfonic acid is in the field of analytical chemistry, particularly in HPLC. It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

| Method | Mobile Phase | Application |

|---|---|---|

| Reverse Phase HPLC | Acetonitrile, Water, Phosphoric Acid | Isolation of impurities |

| Mass Spec Compatible | Acetonitrile, Water, Formic Acid | Pharmacokinetics |

Medicinal Chemistry Applications

Adenosine A2A Receptor Agonists

In medicinal chemistry, this compound has been utilized in the development of adenosine A2A receptor agonists designed for local treatment of inflammatory bowel disease (IBD). One notable compound synthesized from this acid demonstrated significant improvement in acetylcholine-induced contractions in ex vivo experiments using rat ileum/jejunum preparations. This compound exhibited synergistic effects when combined with an A2B-selective antagonist, highlighting its potential as a nonabsorbable local agent for treating IBD .

Material Science Applications

Synthesis of Functional Polymers

The compound also serves as a precursor in the synthesis of functional polymers. For instance, it can be used to create sulfonated polymers that exhibit enhanced ion-exchange properties. These materials are valuable in various applications including water treatment and fuel cells. The introduction of the bromoethyl group allows for further functionalization and modification of polymer properties .

Case Study 1: Pharmacokinetics

In a study examining the pharmacokinetic properties of compounds derived from this compound, researchers utilized HPLC to monitor drug absorption and metabolism in vivo. Results indicated that compounds with this sulfonic acid moiety exhibited favorable absorption profiles while minimizing systemic side effects associated with oral administration .

Case Study 2: Cancer Research

Another research effort focused on the synthesis of fluorinated benzenesulfonamides derived from this compound as potential inhibitors for carbonic anhydrase IX (CA IX), an important target in cancer therapy. The study demonstrated that these derivatives showed high affinity towards CA IX and reduced hypoxia-induced acidosis in cancer cell lines, suggesting their potential as therapeutic agents .

作用机制

The mechanism of action of 4-(2-Bromoethyl)benzenesulfonic acid involves its ability to act as an electrophile in various chemical reactions. The bromoethyl group can be easily substituted, making it a versatile intermediate in organic synthesis. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous reactions.

相似化合物的比较

Structural and Functional Group Variations

Benzimidazole-Substituted Benzenesulfonic Acids

- Example : 4-[1-(Substituted carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids (1–20) .

- Key Differences :

- The benzimidazole ring introduces aromaticity and hydrogen-bonding capacity, enhancing biological activity (e.g., antimicrobial or antiviral properties).

- Unlike the bromoethyl group, carbonyl substituents (e.g., acetyl or benzoyl) increase electron-withdrawing effects, altering reactivity in electrophilic substitutions.

Bromophenylsulfonyl Derivatives

- Example : 4-[(4-Bromophenyl)sulfonyl]benzoic acid derivatives (5–8) .

- Key Differences :

- The sulfonyl (–SO₂–) group enhances thermal stability but reduces acidity compared to sulfonic acid (–SO₃H).

- The bromine atom on the phenyl ring directs electrophilic substitution to meta positions, whereas the bromoethyl group in 4-(2-bromoethyl)benzenesulfonic acid acts as a leaving group.

Azo-Functionalized Benzenesulfonic Acids

- Example : 4-(4-Hydroxy-1-naphthylazo)benzenesulfonic acid (HNABA) .

- Key Differences :

- The azo (–N=N–) group enables pH-dependent color changes, making HNABA a Fe³⁺ colorimetric sensor.

- Bromoethyl lacks chromophoric properties but offers superior leaving-group reactivity for synthetic modifications.

Physicochemical and Spectral Properties

生物活性

4-(2-Bromoethyl)benzenesulfonic acid (CAS 54322-31-5) is an organic compound that has garnered attention in various fields of biochemistry and pharmaceutical chemistry due to its unique structural characteristics and biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonic acid group attached to a benzene ring with a bromoethyl side chain. Its molecular formula is C₈H₉BrO₃S, and it has a molecular weight of 265.12 g/mol. The presence of the bromine atom enhances its electrophilic nature, which is crucial for its reactivity in biological systems .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

Study on Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant inhibitory effects on cell proliferation, particularly in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Enzyme Interaction Analysis

Another research focused on the interaction of this compound with cytochrome P450 enzymes. It was found to inhibit specific isoforms, which could lead to altered metabolism of co-administered drugs. This finding emphasizes the importance of understanding drug interactions involving this compound in therapeutic settings .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Methyl 4-(2-bromoethyl)benzoate | C₁₀H₁₁BrO₂ | 0.89 | Ester derivative exhibiting different reactivity patterns |

| Methyl 4-(3-bromopropyl)benzoate | C₁₁H₁₃BrO₂ | 0.85 | Longer alkyl chain influencing solubility and reactivity |

| Methyl 2-(2-bromoethyl)benzoate | C₁₀H₁₁BrO₂ | 0.83 | Different positional isomer affecting biological activity |

| 5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | C₂₁H₁₈O₄ | 0.83 | Complex structure with multiple functional groups |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-Bromoethyl)benzenesulfonic Acid?

- Methodology : The compound is often synthesized via sulfonation and bromination steps. For example, in the synthesis of adenosine A2A receptor agonists, this compound is used in nucleophilic substitution reactions under alkaline conditions (H₂O/NaOH, room temperature, 4–9 hours) . Key steps include controlling pH and reaction time to optimize intermediate stability.

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Storage : Store in airtight containers at –20°C to prevent decomposition.

- Solubility : Pre-dissolve in polar aprotic solvents (e.g., DMSO or DMF) for stock solutions, as it has limited solubility in water alone .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation, as inferred from analogous brominated sulfonic acids .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Identify protons on the bromoethyl and sulfonic acid groups. Compare chemical shifts with related compounds (e.g., 4-((2,4-dihydroxyphenyl)diazinyl)benzenesulfonic acid, δ 7.5–8.5 ppm for aromatic protons) .

- LC-MS/MS : Confirm molecular weight (229.07 g/mol) and detect impurities using high-resolution mass spectrometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of derivatives from this compound?

- Experimental Design :

- Temperature : Lower temperatures (0–5°C) reduce side reactions during oxidation steps, as seen in adenosine agonist synthesis .

- Catalysts : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time (4–9 hours) dynamically .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

- Analysis Framework :

- Cross-validation : Compare experimental NMR/LC-MS data with computational predictions (e.g., PubChem’s InChI key or Wishart Lab’s predicted spectra) .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to resolve overlapping peaks in complex mixtures .

- Crystallography : For ambiguous structures, perform X-ray diffraction on crystalline derivatives (e.g., sulfonamide analogs) .

Q. What are the applications of this compound in receptor-targeted drug discovery?

- Case Study :

- Adenosine Receptor Agonists : The bromoethyl group enables covalent bonding to receptor residues, enhancing binding affinity. In one study, it was coupled to xanthine cores to create polar A2A agonists with anti-inflammatory potential .

- Structure-Activity Relationship (SAR) : Modify the sulfonic acid group to improve solubility or introduce fluorinated tags for imaging studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。